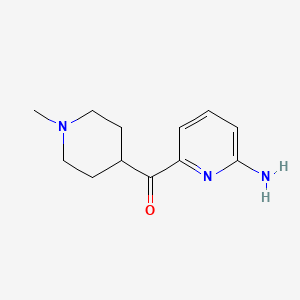

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Descripción general

Descripción

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is an organic compound that features both pyridinyl and piperidinyl groups. This compound is a ketone derivative and is known for its potential use as a building block in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the reaction of tert-butyl (6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl)aminocarboxylate with hydrogen chloride in ethyl acetate solution . The reaction is carried out at room temperature with continuous stirring to ensure complete conversion.

Industrial Production Methods

Análisis De Reacciones Químicas

Amide Formation with Acid Chlorides

The compound reacts with 2,4,6-trifluorobenzoyl chloride to form 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide , a critical step in synthesizing migraine therapeutics like lasmiditan .

Reaction Conditions :

- Solvent : Chlorobenzene

- Temperature : 100°C

- Duration : 4 hours

- Product Isolation : Cooling followed by acetonitrile addition and filtration yields the hydrochloride salt .

Mechanism : Nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acid chloride.

| Reagent | Product | Yield | Key Conditions |

|---|---|---|---|

| 2,4,6-Trifluorobenzoyl chloride | Benzamide derivative (HCl salt) | High | 100°C, chlorobenzene |

Salt Formation with Succinic Acid

The compound forms a hemisuccinate salt to enhance solubility and stability for pharmaceutical formulations .

Process :

- Reagents : Succinic acid, ethanol

- Conditions : Heating in ethanol followed by crystallization.

- Outcome : White crystalline solid with improved physicochemical properties .

Application : Critical for drug formulation, ensuring bioavailability in active pharmaceutical ingredients (APIs) .

Palladium-Catalyzed Coupling Reactions

The amino group participates in cross-coupling reactions under catalytic conditions, enabling C–N bond formation .

Example Reaction :

- Reagents : 2,4,6-Trifluorobenzamide, Pd(OAc)₂, Xantphos ligand

- Conditions :

Outcome : Efficient conversion to 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide with residual starting material ≤0.1% by HPLC .

Comparative Reactivity with Analogues

The compound’s reactivity differs from halogenated analogues due to the electron-donating amino group:

Stability Under Synthetic Conditions

- Thermal Stability : Stable at temperatures ≤100°C in chlorobenzene .

- pH Sensitivity : Forms stable dihydrochloride salts under acidic conditions (e.g., HCl) .

- Oxidative/Reductive Resistance : No reported degradation under standard oxidative/reductive conditions in synthesis .

Industrial-Scale Optimization

Large-scale processes emphasize:

- Catalyst Efficiency : >0.02 wt% Cu₂O reduces reaction temperature (70°C vs. 80°C), minimizing side reactions .

- Solvent Recovery : n-Butanol and methyl-tert-butyl ether are recycled to reduce waste .

- Purity Control : Karl-Fischer analysis ensures water content ≤0.3% in intermediates .

This compound’s versatility in amide formation, salt derivation, and catalytic coupling underpins its role in synthesizing high-value pharmaceuticals. Its optimized reactivity profile and stability make it indispensable in industrial drug development pipelines.

Aplicaciones Científicas De Investigación

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:

Migraine Treatment: It is used in the synthesis of pyridinoylpiperidine derivatives, which act as 5-HT1F agonists for treating and preventing migraines.

Inhibitors of Myeloperoxidase: Derivatives of this compound have been studied for their potential to inhibit myeloperoxidase, an enzyme involved in inflammatory responses.

Corrosion Inhibition: Similar compounds have been explored for corrosion inhibition on mild steel in acidic solutions.

Antibacterial Activity: Novel compounds structurally similar to this compound have been synthesized and characterized for their antibacterial activity.

Mecanismo De Acción

The mechanism of action of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways:

5-HT1F Agonists: The compound acts as an agonist for the 5-HT1F receptor, which is involved in the treatment of migraines.

Myeloperoxidase Inhibition: By inhibiting myeloperoxidase, the compound can reduce inflammatory responses.

Comparación Con Compuestos Similares

Similar Compounds

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A brominated derivative with similar structural features.

Lasmiditan: A compound with a similar piperidinyl structure used for migraine treatment.

Uniqueness

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is unique due to its specific combination of pyridinyl and piperidinyl groups, which confer distinct chemical properties and biological activities. Its ability to act as a 5-HT1F agonist and inhibit myeloperoxidase sets it apart from other similar compounds.

Actividad Biológica

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, also known as a dihydrochloride salt, is a compound with significant biological activity. Its chemical structure, characterized by a pyridine and piperidine moiety, suggests potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound dihydrochloride

- CAS Number : 613678-10-7

- Molecular Formula : C12H19Cl2N3O

- Molecular Weight : 292.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced tumor growth in cancer models.

- Receptor Modulation : It exhibits affinity for certain receptors that are pivotal in neurotransmission and cellular signaling.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.

Biological Activity Overview

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines, including breast and colon cancer. The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial activity of this compound revealed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This suggests potential use in treating infections caused by resistant strains.

Case Study 3: Neuropharmacological Effects

In vivo studies on rodent models indicated that the compound may enhance cognitive function by modulating neurotransmitter levels, particularly serotonin and dopamine. Behavioral tests showed improved memory and learning capabilities in treated animals compared to controls.

Propiedades

IUPAC Name |

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJVIIEHKBRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464746 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-03-8 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.